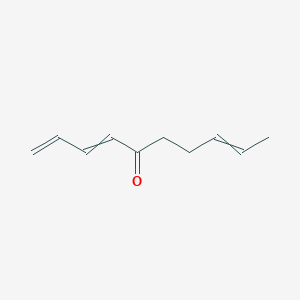![molecular formula C12H11NO3 B14528518 N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide CAS No. 62782-38-1](/img/structure/B14528518.png)
N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide typically involves the reaction of naphthalene derivatives with hydroxylamine and acetic anhydride under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, followed by chemical modifications to introduce the hydroxy and acetamide groups .
Chemical Reactions Analysis
N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalen-2-yl acetamide.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agent.
Environmental Applications: It is used in the photocatalytic oxidation of naphthalene derivatives, contributing to green chemistry and sustainable processes.
Bioremediation: Research on microbial degradation of polycyclic aromatic hydrocarbons, including naphthalene, highlights its environmental importance.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide involves its interaction with biological macromolecules. Its large π-deficient conjugated planar structure allows for versatile interactions with biological cations, anions, small molecules, and macromolecules. These interactions can lead to the inhibition of specific enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide is similar to other naphthalene derivatives such as:
Salicylic Acid: Known for its anti-inflammatory properties.
Aspirin: Widely used as an analgesic and anti-inflammatory agent.
Naphthalene-2-carboxylic acid: Used in the synthesis of dyes and other organic compounds
Properties
CAS No. |
62782-38-1 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-hydroxy-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C12H11NO3/c14-12(13-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H,13,14) |
InChI Key |
JLKOKBWZEBBSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]](/img/structure/B14528444.png)



![Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate](/img/structure/B14528475.png)

![Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-](/img/structure/B14528483.png)
![Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate](/img/structure/B14528485.png)
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide]](/img/structure/B14528488.png)
![Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]-](/img/structure/B14528490.png)


